1,5-Bis(2-((2-aminoethyl)amino)ethoxy)anthracene-9,10-dione 1,5-Bis(2-((2-aminoethyl)amino)ethoxy)anthracene-9,10-dione
Brand Name: Vulcanchem
CAS No.: 824951-70-4
VCID: VC17591120
InChI: InChI=1S/C22H28N4O4/c23-7-9-25-11-13-29-17-5-1-3-15-19(17)22(28)16-4-2-6-18(20(16)21(15)27)30-14-12-26-10-8-24/h1-6,25-26H,7-14,23-24H2
SMILES:
Molecular Formula: C22H28N4O4
Molecular Weight: 412.5 g/mol

1,5-Bis(2-((2-aminoethyl)amino)ethoxy)anthracene-9,10-dione

CAS No.: 824951-70-4

Cat. No.: VC17591120

Molecular Formula: C22H28N4O4

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

1,5-Bis(2-((2-aminoethyl)amino)ethoxy)anthracene-9,10-dione - 824951-70-4

Specification

CAS No. 824951-70-4
Molecular Formula C22H28N4O4
Molecular Weight 412.5 g/mol
IUPAC Name 1,5-bis[2-(2-aminoethylamino)ethoxy]anthracene-9,10-dione
Standard InChI InChI=1S/C22H28N4O4/c23-7-9-25-11-13-29-17-5-1-3-15-19(17)22(28)16-4-2-6-18(20(16)21(15)27)30-14-12-26-10-8-24/h1-6,25-26H,7-14,23-24H2
Standard InChI Key UNZJTULBNZOZNU-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)OCCNCCN)C(=O)C3=C(C2=O)C(=CC=C3)OCCNCCN

Introduction

1,5-Bis(2-((2-aminoethyl)amino)ethoxy)anthracene-9,10-dione is a synthetic organic compound belonging to the anthracenedione family. These compounds are characterized by their anthracene backbone with quinone functionalities at the 9th and 10th positions. The specific structure of this compound is distinguished by the substitution of aminoethylamino groups at the 1st and 5th positions, which are linked via ethoxy chains.

This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an anticancer agent, owing to its structural similarity to clinically relevant anthraquinones like mitoxantrone and doxorubicin.

Synthesis

The synthesis of 1,5-Bis(2-((2-aminoethyl)amino)ethoxy)anthracene-9,10-dione typically involves:

  • Anthracenedione Derivative Preparation: Starting with anthraquinone derivatives, functional groups are introduced at the 1st and 5th positions through electrophilic substitution.

  • Amination Reaction: Ethoxy linkers are attached to the anthraquinone core using alkylation reactions.

  • Final Amination: The terminal ethoxy groups are converted into aminoethylamino functionalities through nucleophilic substitution reactions.

This multi-step process requires careful control of reaction conditions to ensure regioselectivity and prevent over-substitution.

Anticancer Potential

Anthracenedione derivatives are well-known for their ability to intercalate into DNA and inhibit topoisomerase II enzymes, which are critical for DNA replication and repair. Although specific biological testing data for this compound is unavailable in the provided sources, its structural similarity to other anthracenediones suggests it may exhibit:

  • DNA Intercalation: Facilitating cytotoxic effects on rapidly dividing cancer cells.

  • Topoisomerase II Inhibition: Disrupting DNA repair mechanisms.

Medicinal Chemistry

This compound is a promising candidate for further development as an anticancer agent due to its structural features that support interaction with biological macromolecules.

Fluorescent Probes

The anthracenedione core provides inherent fluorescence properties, making it suitable for use in imaging applications or as a probe in biochemical assays.

Limitations and Future Research Directions

While structurally promising, several challenges remain:

  • Toxicity Studies: Detailed toxicological evaluations are necessary to determine its safety profile.

  • Pharmacokinetics: Further studies on absorption, distribution, metabolism, and excretion (ADME) are required.

  • Derivatization: Modifications of the aminoethylamino groups could optimize its biological activity or reduce side effects.

Future research should focus on synthesizing analogs of this compound and evaluating their activity across diverse cancer cell lines.

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